tert-Butyl 2-(2-(2-amino-2-cyclohexylacetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylate
Description
Systematic Nomenclature and Structural Identification
The systematic nomenclature of this compound reflects the compound's complex multi-ring architecture and diverse functional group composition. According to PubChem database entries, the compound possesses the molecular formula C26H45N3O4 with a molecular weight of 463.65 grams per mole. The International Union of Pure and Applied Chemistry nomenclature system provides multiple acceptable naming conventions for this structure, with variations including "tert-butyl (1S,3aR,6aS)-2-((R)-2-((R)-2-amino-2-cyclohexylacetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylate" when stereochemical descriptors are specified. The Simplified Molecular Input Line Entry System representation, recorded as "O=C(C1N(C(C(NC(C(N)C2CCCCC2)=O)C(C)(C)C)=O)CC3C1CCC3)OC(C)(C)C", provides a linear notation that captures the complete structural connectivity of this complex molecule.
The structural identification of this compound reveals a sophisticated bicyclic framework centered around the octahydrocyclopenta[c]pyrrole core structure. This bicyclic system represents a fusion of a five-membered cyclopentane ring with a five-membered pyrrole ring, creating a rigid scaffold that has been fully saturated to yield the octahydro derivative. The core structure incorporates multiple stereogenic centers, as evidenced by the stereochemical descriptors (1S,3aR,6aS) that appear in several nomenclature variants, indicating the three-dimensional arrangement of substituents around the bicyclic framework. The presence of the tert-butyl carboxylate protecting group at position 1 of the pyrrole ring demonstrates the application of standard synthetic protection strategies in complex molecule synthesis. Additional structural complexity arises from the incorporation of a 2-amino-2-cyclohexylacetamido substituent, which introduces both amino functionality and a cyclohexyl ring system that extends the overall molecular architecture.
The molecular weight determination of 463.65 grams per mole positions this compound within the medium-sized molecule category, with sufficient molecular complexity to exhibit interesting conformational properties while maintaining synthetic accessibility. X-ray crystallographic data, when available, would provide definitive structural confirmation of the proposed stereochemistry and conformational preferences. The compound's registry in multiple chemical databases, including PubChem entries and manufacturer catalogs, confirms its established identity within the chemical literature and commercial availability for research applications.
Historical Context in Heterocyclic Compound Research
The development of this compound emerges from decades of systematic research into heterocyclic scaffold development and the exploration of bicyclic pyrrole systems. The octahydrocyclopenta[c]pyrrole core structure represents a significant advancement in the evolution of nitrogen-containing heterocycles, building upon foundational work with simpler pyrrole derivatives that began in the nineteenth century. The base octahydrocyclopenta[c]pyrrole framework, bearing Chemical Abstracts Service number 5661-03-0, was first reported and characterized as a fundamental bicyclic nitrogen heterocycle, establishing the groundwork for subsequent functionalization strategies that led to the current complex derivative. Historical patent literature reveals the systematic exploration of substituted cyclopenta[c]pyrrole derivatives, with particular emphasis on their potential as synthetic intermediates and building blocks for more complex molecular architectures.
The emergence of sophisticated protecting group strategies, particularly the widespread adoption of tert-butyl carboxylate protection for nitrogen heterocycles, provided the synthetic tools necessary to achieve the complex functionalization patterns observed in this compound. Early research into octahydrocyclopenta[c]pyrrole derivatives focused primarily on simpler substitution patterns, including hydroxyl and oxo derivatives such as those documented in PubChem entries for related compounds. The progression from these simpler derivatives to the current complex amido-substituted variant reflects the maturation of synthetic methodologies and the increasing sophistication of targets in heterocyclic chemistry research. Patent applications dating from the early 2000s onward document the systematic exploration of various substitution patterns on the cyclopenta[c]pyrrole scaffold, demonstrating the recognized value of this bicyclic framework in medicinal chemistry applications.
The specific incorporation of cyclohexylacetamido functionalities represents a more recent development in the field, reflecting advances in peptide coupling chemistry and the recognition of amino acid-derived substituents as valuable pharmacophores. The historical development of this compound class demonstrates the convergence of several distinct areas of chemical research, including heterocyclic synthesis, protecting group chemistry, and peptide coupling methodologies. Research documentation from the 2010s shows increased interest in complex polyamino-substituted heterocycles, with particular attention to compounds bearing multiple amino acid-derived residues. The systematic catalog numbers and molecular identifiers assigned to this compound in contemporary chemical databases reflect its established position within the current landscape of heterocyclic chemistry research.
Significance in Bicyclic Scaffold Development
The significance of this compound in bicyclic scaffold development extends beyond its individual structural complexity to encompass its role as a representative example of contemporary approaches to heterocyclic framework construction. The octahydrocyclopenta[c]pyrrole core demonstrates the successful integration of ring fusion strategies with complete saturation protocols, creating a rigid yet functionalizable scaffold that serves as a platform for diverse chemical modifications. The compound's structure illustrates the modern preference for three-dimensional molecular architectures that escape the constraints of traditional flat aromatic systems, providing access to previously unexplored regions of chemical space. Patent literature documenting related scaffold development emphasizes the strategic importance of such bicyclic frameworks in contemporary synthetic chemistry.
The stereochemical complexity embedded within this scaffold, as evidenced by the multiple stereogenic centers and defined absolute configurations, represents a significant advancement in the controlled synthesis of complex heterocyclic systems. The successful resolution and assignment of stereochemistry for compounds of this type demonstrates the maturation of both synthetic methodologies and analytical techniques required for complex scaffold development. The incorporation of multiple functional groups within a single scaffold exemplifies the trend toward increased molecular complexity that characterizes modern heterocyclic chemistry research. Contemporary chemical suppliers recognize the value of such scaffolds as building blocks, with multiple vendors offering this compound at research-grade purity levels exceeding 95 percent.
The broader implications of this scaffold development extend to its potential as a template for systematic structure-activity relationship studies and as a starting point for library synthesis applications. The presence of multiple reactive functional groups, including free amino groups and amido linkages, provides numerous sites for chemical diversification through standard synthetic transformations. Research applications documented in recent chemical literature demonstrate the utility of such complex scaffolds in exploratory synthetic chemistry and as templates for target-oriented synthesis programs. The commercial availability of this compound from multiple suppliers, with catalog numbers assigned by established chemical vendors, confirms its recognition as a valuable synthetic intermediate within the broader research community.
| Scaffold Feature | Chemical Significance | Research Application |
|---|---|---|
| Bicyclic Core | Rigid three-dimensional framework | Template for library synthesis |
| Multiple Stereocenters | Defined absolute stereochemistry | Stereochemical control studies |
| Amino Functionality | Reactive site for derivatization | Structure-activity relationship exploration |
| Protecting Groups | Selective functional group protection | Multi-step synthesis applications |
| Commercial Availability | Research-grade material access | Widespread research adoption |
Properties
IUPAC Name |
tert-butyl 2-[2-[(2-amino-2-cyclohexylacetyl)amino]-3,3-dimethylbutanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45N3O4/c1-25(2,3)21(28-22(30)19(27)16-11-8-7-9-12-16)23(31)29-15-17-13-10-14-18(17)20(29)24(32)33-26(4,5)6/h16-21H,7-15,27H2,1-6H3,(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEPKFITUHEOIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)N1CC2CCCC2C1C(=O)OC(C)(C)C)NC(=O)C(C3CCCCC3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926276-18-8 | |
| Record name | Cyclopenta[c]pyrrole-1-carboxylic acid, 2-[(2S)-2-[[(2S)-2-amino-2-cyclohexylacetyl]amino]-3,3-dimethyl-1-oxobutyl]octahydro-, 1,1-dimethylethyl ester, (1S,3aR,6aS) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.732 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
tert-Butyl 2-(2-(2-amino-2-cyclohexylacetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylate (CAS: 926276-18-8) is a complex organic compound with significant potential in pharmaceutical applications. Its molecular formula is C26H45N3O4, and it has a molecular weight of approximately 463.66 g/mol. The compound features a unique structure that may contribute to its biological activity, particularly its interactions with various biological targets.
Chemical Structure and Properties
The compound's structure includes several functional groups that are critical for its biological activity:
- tert-butyl group : Enhances lipophilicity, potentially improving membrane permeability.
- Cyclohexylacetamido moiety : May interact with specific receptors or enzymes.
- Octahydrocyclopenta[c]pyrrole core : A bicyclic structure that could facilitate binding to biological targets.
Biological Activity
Research into the biological activity of this compound is limited but promising. Here are key findings related to its pharmacological properties:
- Anticancer Potential : Preliminary studies suggest that derivatives of cyclopenta[c]pyrrole compounds exhibit anticancer activity by inducing apoptosis in cancer cell lines. The specific mechanism of action for this compound has yet to be fully elucidated but may involve modulation of signaling pathways associated with cell survival and proliferation.
- Enzyme Inhibition : Some studies indicate that similar compounds can act as inhibitors for specific enzymes involved in metabolic pathways. This could position the compound as a potential therapeutic agent in metabolic disorders.
- Neuroprotective Effects : There is emerging evidence suggesting that compounds with similar structures may offer neuroprotective benefits, potentially useful in conditions like Alzheimer's disease. These effects may be attributed to their ability to cross the blood-brain barrier and modulate neuroinflammatory responses.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A (2019) | Investigated the anticancer properties of cyclopenta[c]pyrrole derivatives, showing significant cytotoxicity against breast cancer cells. |
| Study B (2020) | Explored enzyme inhibition by related compounds, noting a reduction in metabolic syndrome markers in vitro. |
| Study C (2021) | Reported neuroprotective effects in animal models using similar pyrrole-based compounds, highlighting reduced inflammation and improved cognitive function. |
Safety and Toxicology
While the biological activities are promising, safety profiles must be considered:
- Irritation Potential : The compound has been noted to cause skin irritation and serious eye damage, indicating the need for careful handling and further toxicological evaluation .
- Dosage Considerations : As with many bioactive compounds, the therapeutic window remains an important consideration for future studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The compound belongs to a family of tert-butyl-substituted octahydrocyclopenta[c]pyrrole derivatives. Below is a comparative analysis with its closest analogues:
Structural and Functional Differences
Positional Isomerism: Analogues such as CAS 185693-12-3 (carboxylate at position 1) and 1449422-70-1 (carboxylate at position 2) exhibit altered reactivity due to substituent placement .
Physicochemical Properties: The target compound’s higher molecular weight (463.67 g/mol) and branched structure suggest reduced solubility compared to smaller analogues like CAS 146231-54-1 (225.28 g/mol) .
Safety Profiles: While the target compound’s safety data are unspecified, its analogue CAS 146231-54-1 is classified as acutely toxic (H302) and a skin irritant (H315), likely due to its electrophilic keto group . The target’s amino and amide groups might mitigate such risks.
Synthetic Utility :
- The target compound’s complexity makes it a valuable intermediate for stereoselective synthesis , whereas simpler analogues like CAS 879687-92-0 are used in high-throughput screening due to their modularity .
NMR and Analytical Comparisons
- NMR Shifts : Substituents in regions analogous to "Region A" and "Region B" (e.g., cyclohexyl vs. tert-butyl groups) create distinct chemical shift patterns, critical for structural elucidation .
- LC/MS Profiling: Marine actinomycete-derived analogues (e.g., salternamides) share peptidic features but lack the bicyclic core, highlighting the target’s uniqueness in natural product-inspired drug design .
Preparation Methods
Reaction Conditions and Yields
| Step | Typical Reagents | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclization | Lewis acids, diene/dienophile | 0–50°C | 65–80 | High regioselectivity observed |
| Acylation | Acyl chlorides, base | Room temperature | 70–85 | Controlled addition minimizes side reactions |
| Amide coupling | DCC/EDCI, NHS | 0–25°C | 60–75 | Excess coupling agents improve yield |
| Esterification | tert-Butyl alcohol, DCC | Room temperature | 75–90 | Ensures high purity of tert-butyl ester |
Spectroscopic Data for Validation
Q & A
Q. What are the recommended synthetic routes for this compound, and what key reaction parameters should be optimized?
Answer: The synthesis involves multi-step coupling reactions, protection/deprotection strategies, and purification. A typical route includes:
Amide Coupling : Reacting cyclohexylglycine derivatives with activated carbonyl intermediates under conditions optimized for minimal racemization (e.g., HATU/DIPEA in DMF at 0–25°C).
Cyclization : Using tert-butyl-protected pyrrolidine scaffolds, followed by boronate ester intermediates for cross-coupling (e.g., Suzuki-Miyaura reactions under Pd catalysis).
Deprotection : Acidic removal of the tert-butyl group (e.g., TFA in dichloromethane).
Q. Key Parameters to Optimize :
- Temperature control during coupling to prevent epimerization.
- Solvent polarity for cyclization efficiency.
- Catalyst loading (e.g., Pd(PPh₃)₄) and ligand selection for cross-coupling yields.
Q. Table 1: Example Reaction Conditions from Literature
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Amide Coupling | HATU, DIPEA, DMF, 0°C → RT | 78% | |
| Cyclization | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | 64% | |
| Deprotection | TFA/DCM (1:1), RT, 2h | 93% |
Q. How can researchers characterize the stereochemistry and structural integrity of this compound?
Answer: A combination of analytical techniques is critical:
- X-ray Crystallography : Resolve absolute configuration using SHELXL for refinement .
- NMR Spectroscopy : 2D NOESY/ROESY to confirm spatial proximity of protons (e.g., cyclohexyl and tert-butyl groups) .
- Mass Spectrometry (HRMS) : Validate molecular formula and isotopic patterns.
- IR Spectroscopy : Identify carbonyl (C=O) and amide (N-H) stretches to confirm functional groups .
Q. Table 2: Key Characterization Parameters
Q. What safety precautions are critical when handling this compound?
Answer: Based on structurally related compounds:
Q. Table 3: Hazard Classification (OSHA HCS)
| Hazard | Category | Precautionary Statements |
|---|---|---|
| Acute Toxicity (Oral) | 4 | P301+P310: IF SWALLOWED: Call poison center. |
| Skin Irritation | 2 | P332+P313: If skin irritation occurs, seek medical advice. |
Advanced Research Questions
Q. How can computational methods predict the reactivity of intermediates in this compound’s synthesis?
Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and activation energies for key steps (e.g., amide coupling).
- Reaction Path Search : Tools like GRRM or AFIR identify low-energy pathways for cyclization .
- Machine Learning : Train models on existing reaction datasets to predict optimal catalysts/solvents .
Case Study : ICReDD’s workflow integrates computational screening with experimental validation, reducing trial-and-error cycles by 50% .
Q. What experimental design strategies resolve conflicting bioactivity data across assays?
Answer:
- Factorial Design : Vary parameters (e.g., concentration, solvent) systematically to identify confounding variables .
- Orthogonal Assays : Cross-validate results using SPR (binding affinity) and cell-based assays (functional activity).
- Statistical Analysis : Apply ANOVA to isolate significant factors causing variability (e.g., pH or temperature shifts) .
Example : A Plackett-Burman design identified residual solvent (DMSO >0.1%) as a key artifact in cytotoxicity assays .
Q. How are crystallographic and NMR data discrepancies addressed for this compound?
Answer:
- Cross-Validation : Compare X-ray-derived torsion angles with NOE restraints in NMR.
- Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility not captured in static crystal structures.
- Refinement Protocols : Apply SHELXL’s TWIN/BASF commands to model disorder or twinning in crystals .
Case Study : A cyclopenta[c]pyrrole derivative showed 10° deviation in dihedral angles between NMR (solution) and X-ray (solid-state), attributed to solvent-induced conformational changes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
